molecular formula C8H7BrF2OS B1409813 5-Bromo-2-(difluoromethoxy)thioanisole CAS No. 1805527-96-1

5-Bromo-2-(difluoromethoxy)thioanisole

Cat. No. B1409813
CAS RN: 1805527-96-1
M. Wt: 269.11 g/mol
InChI Key: CLLUVUSVLZDPQQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)thioanisole, also known as 5-bromo-2-DFMO, is an organosulfur compound used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid that has a melting point of -7.5°C and boiling point of 92.5°C. 5-Bromo-2-DFMO is a versatile reagent with a variety of applications in organic synthesis, as well as in the study of biochemistry and physiology.

Scientific Research Applications

Cosmetics Preservation

5-Bromo-5-Nitro-l,3-Dioxane, a related compound, is used as a preservative in cosmetic products. It has been studied for its safety and effectiveness in this role, showing significant skin and eye irritation at higher concentrations but considered safe at concentrations up to 0.1% (Liebert, 1990).

Synthesis and Reactivity

Thioanisole, a compound related to 5-Bromo-2-(difluoromethoxy)thioanisole, has been studied for its synthesis and reactivity, including its interactions with other compounds and potential in forming new compounds (Tanur & Stephan, 2011).

Cell Turnover Kinetics

5-Bromo-2′-deoxyuridine (BrdU), another related compound, is frequently used to measure the turnover of cell populations in vivo. This application is crucial in understanding cell proliferation and loss in various biological and medical contexts (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Protonation and Methylation Study

The study of protonation and methylation of thioanisole and its derivatives has provided insights into the chemical properties and potential applications of these compounds in various chemical reactions and processes (Nam et al., 2003).

Photostabilization of PVC

New thiophene derivatives, related to 5-Bromo-2-(difluoromethoxy)thioanisole, have been synthesized and tested as photostabilizers for poly(vinyl chloride) (PVC). This research demonstrates the potential of such compounds in enhancing the durability of PVC against UV radiation (Balakit et al., 2015).

Therapeutic Potential

4-Thio-5-bromo-2'-deoxyuridine, a derivative, has shown potential in therapeutic applications, particularly in cell killing induced by UVA light. This highlights the possible medical applications of these compounds in targeted therapies (Xu et al., 2004).

properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLUVUSVLZDPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethoxy)thioanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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